(S)-4-Benzyl-3-morpholinecarboxylic acid

Chiral synthesis Enantioselective catalysis Drug intermediate

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7) is an enantiomerically pure, (S)-configured morpholine derivative bearing a benzyl substituent at the morpholine nitrogen and a carboxylic acid at the 3-position. Characterised by an XLogP3-AA of -1.3, a topological polar surface area of 49.8 Ų, and a single hydrogen-bond donor, its physicochemical profile supports both aqueous solubility and passive membrane permeability—properties essential for intermediates destined for bioactive-molecule construction.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1235011-96-7
Cat. No. B035600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-3-morpholinecarboxylic acid
CAS1235011-96-7
Synonyms(S)-4-Benzyl-3-morpholinecarboxylic Acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1
InChIKeyXZVHBJHXLYHSNN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7): A Chiral Morpholine-3-Carboxylic Acid Building Block for Asymmetric Synthesis


(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7) is an enantiomerically pure, (S)-configured morpholine derivative bearing a benzyl substituent at the morpholine nitrogen and a carboxylic acid at the 3-position [1]. Characterised by an XLogP3-AA of -1.3, a topological polar surface area of 49.8 Ų, and a single hydrogen-bond donor, its physicochemical profile supports both aqueous solubility and passive membrane permeability—properties essential for intermediates destined for bioactive-molecule construction [1]. The compound is primarily employed as a chiral building block in medicinal chemistry and process development, where its defined (S)-stereochemistry at the morpholine 3-position enables asymmetric induction in downstream synthetic sequences [2].

Why (S)-4-Benzyl-3-morpholinecarboxylic acid Cannot Be Interchanged with Racemic or (R)-Configured Analogs


Morpholine-3-carboxylic acid scaffolds bearing an N-benzyl substituent exist in multiple stereochemical variants—(S)-enantiomer (CAS 1235011-96-7), (R)-enantiomer (CAS 929047-50-7), and racemate (CAS 1219426-63-7)—each with distinct spatial orientation of the 3-carboxyl group. In chiral drug synthesis, the stereochemical identity of the building block directly propagates into the final API, determining pharmacological activity, off-target interactions, and regulatory compliance [1]. Substituting the (S)-enantiomer with the (R)-form or racemate alters the diastereomeric outcome of subsequent reactions, potentially yielding different biological profiles or requiring costly chiral separation steps. Furthermore, the free carboxylic acid functionality of this compound distinguishes it from protected analogs such as 4-Boc-3(S)-morpholinecarboxylic acid (CAS 783350-37-8), offering orthogonal reactivity without the need for deprotection [2].

Quantitative Differentiation Evidence for (S)-4-Benzyl-3-morpholinecarboxylic acid vs. Closest Analogs


Defined (S)-Stereochemistry vs. (R)-Enantiomer and Racemate: Implications for Asymmetric Synthesis

(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7) possesses a single defined (S)-stereocenter at the morpholine 3-position, as confirmed by its InChI stereochemical descriptor (/t11-/m0/s1) and a Defined Atom Stereocenter Count of 1 [1]. In contrast, the (R)-enantiomer (CAS 929047-50-7) bears the opposite configuration, and the racemate (CAS 1219426-63-7) contains a 1:1 mixture of both. In asymmetric syntheses targeting NK1 receptor antagonists or related chiral APIs, use of the (S)-enantiomer yields a single diastereomeric product series, whereas the racemate necessitates additional chiral resolution steps that reduce overall yield and increase cost [2].

Chiral synthesis Enantioselective catalysis Drug intermediate

Free Carboxylic Acid Functionality vs. Protected Analogs: Orthogonal Reactivity for Late-Stage Diversification

(S)-4-Benzyl-3-morpholinecarboxylic acid presents a free -COOH group (exact mass 221.10519334 Da, one H-bond donor, four H-bond acceptors) ready for direct amide coupling, esterification, or reduction without prior deprotection [1]. In comparison, 4-Boc-3(S)-morpholinecarboxylic acid (CAS 783350-37-8) requires acidic Boc-deprotection before the carboxylic acid can be utilised, adding one synthetic step and exposing the molecule to strongly acidic conditions that may be incompatible with acid-labile downstream functionalities . The benzyl group on the target compound also serves as a latent N-H protecting group, cleavable via hydrogenolysis under neutral, orthogonal conditions.

Medicinal chemistry Late-stage functionalization Synthetic methodology

Physicochemical Property Profile vs. Regioisomeric (S)-4-Benzylmorpholine-2-carboxylic acid: Impact on Molecular Recognition

The (S)-4-benzyl-3-morpholinecarboxylic acid scaffold places the carboxyl group at the morpholine 3-position adjacent to the ring oxygen, yielding computed properties of XLogP3-AA = -1.3 and topological polar surface area (TPSA) = 49.8 Ų [1]. Its regioisomer, (S)-4-benzylmorpholine-2-carboxylic acid (CAS not directly comparable), positions the carboxyl at the 2-position, altering the spatial relationship between the acid moiety and the benzyl group. This regioisomeric difference affects hydrogen-bonding geometry and steric environment around the carboxyl group, which can translate into differential binding modes when the scaffold is incorporated into target-directed ligands, as implicated in serotonin/norepinephrine reuptake inhibitor morpholine series [2].

Physicochemical profiling Drug design Scaffold selection

High-Value Application Scenarios for (S)-4-Benzyl-3-morpholinecarboxylic acid


Asymmetric Synthesis of NK1 Receptor Antagonist Intermediates

The (S)-configured morpholine-3-carboxylic acid scaffold serves as a chiral precursor for constructing enantiopure morpholine-containing NK1 antagonists, such as aprepitant intermediates. Its defined (S)-stereochemistry ensures diastereoselective outcomes in subsequent alkylation and cyclisation steps, bypassing the need for late-stage chiral chromatography [1]. Procuring the enantiopure (S)-form rather than the racemate reduces the number of chiral separation operations by at least one unit operation (class-level inference based on standard resolution protocols).

Fragment-Based Drug Discovery Leveraging a Chiral Morpholine Scaffold

With a low molecular weight (221.25 Da), moderate lipophilicity (XLogP3-AA = -1.3), and a single hydrogen-bond donor, the compound meets fragment library criteria for lead-like properties [1]. Its free carboxyl group enables direct amide coupling to diverse amine-containing fragments, facilitating rapid SAR exploration in hit-to-lead campaigns targeting CNS or inflammatory indications where morpholine-containing ligands have demonstrated activity [2].

Chiral Building Block for Serotonin/Norepinephrine Reuptake Inhibitor Analogues

Benzyl morpholine derivatives have been patented as dual serotonin/norepinephrine reuptake inhibitors [2]. (S)-4-Benzyl-3-morpholinecarboxylic acid provides the core morpholine scaffold with the correct (S)-stereochemistry at the 3-position, matching the configuration found in clinically evaluated reuptake inhibitors. Its N-benzyl group also serves as a latent NH after hydrogenolysis, allowing late-stage N-diversification for SAR studies.

Process Chemistry Scale-Up Requiring Orthogonal Protecting-Group Strategy

In multi-kilogram API synthesis, the free carboxylic acid of (S)-4-benzyl-3-morpholinecarboxylic acid eliminates the deprotection step required for Boc-, Cbz-, or ester-protected analogs [1]. The benzyl group functions as a hydrogenolysis-labile N-protecting group, orthogonal to the carboxylic acid, enabling sequential functionalisation without intermediate protection/deprotection cycles, thereby reducing step count and improving process mass intensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Benzyl-3-morpholinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.